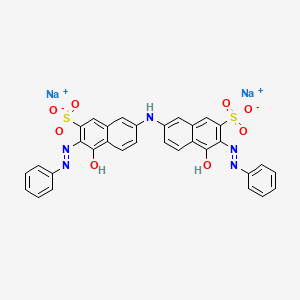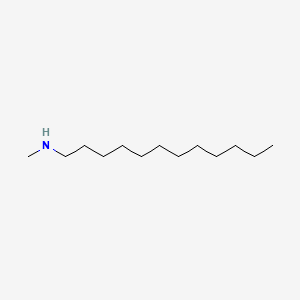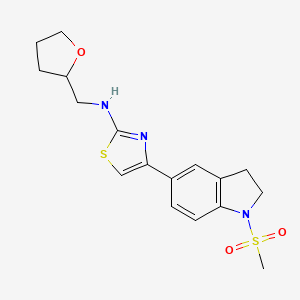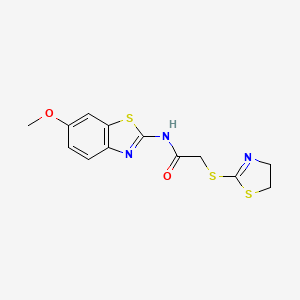
butyryl-CoA
Übersicht
Beschreibung
Butyryl-CoA is a substrate for Butyryl CoA Dehydrogenase and is involved in both lipid and butanoate metabolism . It may be used as a substrate of various lipases and as an alternate substrate for 4-hydroxybutyrate CoA-transferase .
Synthesis Analysis
This compound is produced in the metabolic process of Clostridium tyrobutyricum, which is a promising microorganism for industrial bio-butyrate production . An energy conversion system, which couples the proton efflux with this compound transformation by two redox loops of ferredoxin, could be the main driving force for butyrate synthesis . Butanol pathway from C. acetobutylicum was heterologously introduced into E. coli to generate butanol and this compound .
Molecular Structure Analysis
Butyryl CoA has a molecular formula of C25H42N7O17P3S and an average mass of 837.624 Da . The protein butyryl co-A dehydrogenase identified within the genome of Pusillimonas ginsengisoli SBSA is a homo-tetramer and 388 amino acid residue long, rich in alanine and leucine residue; having a molecular weight of 42347.69 dalton .
Chemical Reactions Analysis
This compound is acted upon by this compound dehydrogenase and is an intermediary compound of ABE fermentation . It is a precursor to and converted from crotonyl-CoA . This interconversion is mediated by this compound dehydrogenase .
Physical And Chemical Properties Analysis
Butyryl CoA is a short-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of butyric acid .
Wissenschaftliche Forschungsanwendungen
1. Butyric Acid Production
Butyric acid, a valuable compound in various industries, can be produced from butyryl-CoA. Deng, Mao, and Zhang (2015) explored enhancing butyric acid yield in Thermobifida fusca by integrating an exogenous this compound: acetate CoA-transferase gene, increasing production by 42.9% on cellulose substrate [Deng, Mao, & Zhang, 2015].
2. Photosynthetic Conversion of CO2 to Butyrate
Lai and Lan (2018) demonstrated the use of metabolically engineered cyanobacteria for the direct photosynthetic conversion of CO2 into butyrate. They introduced a CoA-dependent pathway leading to this compound synthesis in Synechococcus elongatus, resulting in a butyrate titer of 1.1 g/L [Lai & Lan, 2018].
3. Autotrophic 1-Butanol Production
Lan and Liao (2011) transferred a modified CoA-dependent 1-butanol production pathway into Synechococcus elongatus PCC 7942, demonstrating the autotrophic production of 1-butanol from CO2. This represents a novel approach to producing chemicals and fuels directly from CO2 [Lan & Liao, 2011].
4. Enzyme Kinetics and Beta-Oxidation
Studies on enzyme kinetics and beta-oxidation pathways involving this compound have revealed insights into the reaction mechanisms of fatty acyl CoA dehydrogenase. Reinsch, Rojas, and McFarland (1983) developed kinetic methods for studying these reactions, providing a deeper understanding of the biochemical processes involving this compound [Reinsch, Rojas, & McFarland, 1983].
5. Oxygen-Tolerant Enzyme Complexes in E. coli
Aboulnaga et al. (2013) explored the expression of butyrogenic genes from Clostridium difficile in Escherichia coli. Their research demonstrated the potential of an oxygen-tolerant bifurcating butyryl CoA dehydrogenase complex for butyrate production in recombinant strains [Aboulnaga et al., 2013].
Wirkmechanismus
Butyrate is produced predominantly by gut microbiota fermentation of dietary fiber and undigested carbohydrates . It has been demonstrated to ameliorate obesity, diabetes, and kidney diseases via G-protein coupled receptors (GPCRs) . It also acts as an epigenetic regulator by inhibiting histone deacetylase (HDAC), up-regulation of miRNAs, or induction of the histone butyrylation and autophagy processes .
Zukünftige Richtungen
The engineered C. tyrobutyricum strains with higher butyrate and butanol titers, yields, and productivities are the most promising hosts for potential industrial applications . In the future, due to steadily rising oil prices, biobutanol will be recognized as an important and renewable source or feedstock, alternative to traditional motor fuels due to energy density and hygroscopicity .
Eigenschaften
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFNGMNYKDXRTN-CITAKDKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943955 | |
| Record name | Butyryl CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
837.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2140-48-9 | |
| Record name | Butyryl CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyryl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyryl CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Butyryl-CoA plays a crucial role in diverse metabolic pathways, including:
- Energy Production: In many bacteria, this compound is an intermediate in the production of butyrate, a short-chain fatty acid that serves as an important energy source. [, ]
- Fatty Acid Metabolism: this compound acts as both a substrate and product in fatty acid metabolism. It can be broken down further to generate energy or used as a building block for the synthesis of longer-chain fatty acids. [, ]
- Polyketide Biosynthesis: In some bacteria, this compound serves as a precursor for the biosynthesis of polyketides, a diverse group of natural products with antibiotic and other biological activities. [, ]
ANone: The balance between this compound production and consumption influences the biosynthesis of various compounds:
- Monensin A/B Ratio: In Streptomyces cinnamonensis, manipulation of crotonyl-CoA reductase (CCR), the enzyme responsible for converting crotonyl-CoA to this compound, significantly impacts the ratio of monensin A to monensin B, demonstrating the importance of this compound availability in directing polyketide biosynthesis. [, ]
- Butanol Production: Engineering Clostridium cellulovorans to enhance the conversion of this compound to butanol resulted in a significant increase in butanol yield, showcasing the potential of metabolic engineering strategies targeting this compound metabolism. []
ANone: this compound has a molecular formula of C23H38N7O17P3S and a molecular weight of 807.57 g/mol.
A: While specific spectroscopic data for this compound was not explicitly mentioned in the provided research, researchers commonly employ techniques such as NMR spectroscopy and mass spectrometry to characterize and quantify acyl-CoA thioesters like this compound. [, , ]
ANone: The stability of this compound can be affected by factors such as:
- pH: The stability of this compound and the activity of enzymes involved in its metabolism can be influenced by pH. [, , ]
- Presence of Metal Ions: Some enzymes interacting with this compound, such as this compound synthetase, require specific metal ions for optimal activity. []
ANone: Several enzymes play critical roles in this compound metabolism:
- This compound Dehydrogenase (BCD): BCD catalyzes the reversible oxidation of this compound to crotonyl-CoA. This reaction is central to both the production and consumption of this compound. The mechanism involves hydride transfer from the substrate to the enzyme's flavin cofactor. [, , ]
- Crotonyl-CoA Reductase (CCR): CCR catalyzes the NADPH-dependent reduction of crotonyl-CoA to this compound. This enzyme is crucial for maintaining the cellular pool of this compound, particularly for polyketide biosynthesis. [, ]
- This compound:Acetate CoA-Transferase (BCoAT): BCoAT catalyzes the reversible transfer of CoA from this compound to acetate, forming butyrate and acetyl-CoA. This enzyme is involved in the final step of butyrate production in many bacteria. [, , ]
- Enoyl-CoA Hydratase: This enzyme catalyzes the stereospecific hydration of crotonyl-CoA to 3-hydroxythis compound, an intermediate in both butyrate production and fatty acid metabolism. []
ANone: While this compound's primary roles lie in natural metabolism, understanding its biosynthesis and utilization has paved the way for biotechnological applications:
- Biofuel Production: Engineering microorganisms to enhance the conversion of this compound to biofuels like butanol presents a promising avenue for renewable energy production. [, ]
- Production of Designer Esters: The modular design of this compound-derived ester pathways allows for the controlled biosynthesis of valuable short-chain esters, useful as flavors, fragrances, and solvents. []
ANone: While specific examples of computational studies on this compound were not provided in the research, computational tools like molecular docking, molecular dynamics simulations, and quantum mechanical calculations are widely used to investigate enzyme mechanisms, substrate binding, and design novel inhibitors.
ANone: Structural changes in acyl-CoA thioesters can significantly impact their recognition and processing by enzymes:
- Chain Length: Enzymes like acyl-CoA dehydrogenases often exhibit selectivity toward specific acyl chain lengths. For instance, this compound dehydrogenase shows higher activity with this compound compared to longer-chain substrates. [, ]
- Saturation: The presence or absence of double bonds in the acyl chain influences enzyme interactions. For example, this compound dehydrogenase specifically acts on the saturated this compound, while enoyl-CoA hydratase recognizes the unsaturated crotonyl-CoA. [, ]
- Substitutions: Introducing specific functional groups or isotopes can alter substrate binding affinity and reaction rates. For instance, incorporating deuterium into this compound allows for kinetic isotope effect studies to elucidate the reaction mechanism of this compound dehydrogenase. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1205232.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine](/img/structure/B1205233.png)



